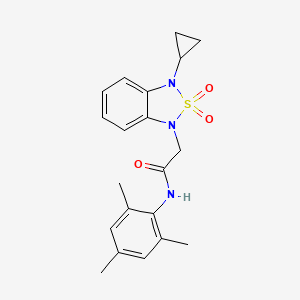

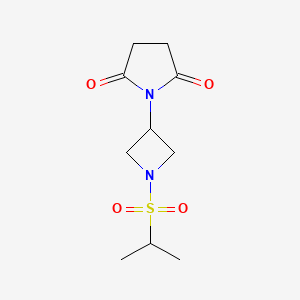

2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazine derivatives, such as those related to 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, involves ring contraction, oxidative cyclization, and reactions with various building blocks. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides are synthesized via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting an efficient pathway to access pharmacologically relevant derivatives from readily available materials (Fülöpová et al., 2015).

Molecular Structure Analysis

The structural elucidation of thiadiazine derivatives is crucial for understanding their biological and chemical behavior. X-ray crystallography and other analytical techniques have been employed to characterize the molecular structure, confirming the presence of thiadiazine rings and various substituents that influence their physical and chemical properties. For example, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives has provided insights into the stabilization of their structures through intramolecular hydrogen bonds (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thiadiazine derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds with potential biological activity. These reactions include nucleophilic substitutions, ring expansions, and the formation of new C-N and S-N bonds. The versatility in chemical reactivity allows for the generation of compounds with diverse pharmacological properties and applications in medicinal chemistry (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

The physical properties of thiadiazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substitution patterns. Liquid crystalline properties of certain derivatives underscore the potential for materials science applications, with specific compounds exhibiting phases such as smectic A (SmA) and isotropic (I), indicative of their utility in the development of advanced materials (Zienkiewicz et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for the application of thiadiazine derivatives. Their reactivity with electrophiles, nucleophiles, and radicals can be tailored through substitution, enabling the synthesis of compounds with desired chemical and pharmacological properties. The generation of persistent radicals from thiadiazine derivatives, for instance, highlights their potential in the development of novel organic materials with unique electronic properties (Zienkiewicz et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Process : The compound is synthesized through a reaction involving sulfamides and diketene, catalyzed by mercuric cyanide. This process yields various thiadiazine derivatives, including 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (Díez et al., 1973).

Structural Properties : The structural properties of thiadiazine derivatives, including the nonplanar ring structure and the specific forms it can take, such as envelope or boat forms, have been studied using methods like X-ray crystallography (Busby, 1990).

Chemical Reactions and Stability

Hydrolysis and Conformation : Research has been conducted on the hydrolysis reactions of 2H-1,2,6-thiadiazine derivatives. The stability of different conformations in these compounds has been studied using NMR spectroscopy and molecular orbital calculations (Alkorta et al., 1996).

Ring Contraction and Pharmacological Relevance : Studies have been done on the ring contraction of thiadiazine derivatives, leading to the synthesis of benzothiazine dioxides. These derivatives are noted for their potential in biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Potential Biological and Medicinal Applications

Biologically Active Derivatives : Novel biologically active derivatives of thiadiazine have been synthesized, exhibiting potential antibacterial and antioxidant activities. These derivatives were created using specific synthesis methods, like ultrasonic mediated N-alkylation (Zia-ur-Rehman et al., 2009).

Antimicrobial Properties : Research has also been focused on N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, synthesized for their potential as antimicrobial agents. These compounds have shown promising activity against certain bacterial strains (Bhatt et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXSXJAMAJXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)

![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)